5-Pyrimidinecarboxamide, 4-methyl-N-phenyl-2-(3-piperidinyl)-
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Description
5-Pyrimidinecarboxamide, 4-methyl-N-phenyl-2-(3-piperidinyl)- is a type of pyrimidine derivative. Pyrimidines are the most active class of N-containing heterocyclic compounds and have different biological properties . They play an important role in synthetic drugs and in biological processes .
Synthesis Analysis
This compound can be synthesized via a one-pot three-component Biginelli condensation reaction . The reaction involves acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst .Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectroscopic techniques and elemental analysis . It belongs to the class of 1,2,3,4-tetrahydro-2-pyrimidinone/thione derivatives bearing a phenylcarbamoyl group at the C-5 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Biginelli condensation reaction . This reaction is a one-pot three-component reaction that leads to the formation of Biginelli compounds .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-phenyl-2-piperidin-3-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-15(17(22)21-14-7-3-2-4-8-14)11-19-16(20-12)13-6-5-9-18-10-13/h2-4,7-8,11,13,18H,5-6,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCNAAOSZJMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180679 |
Source
|
Record name | 5-Pyrimidinecarboxamide, 4-methyl-N-phenyl-2-(3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1442089-43-1 |
Source
|
Record name | 5-Pyrimidinecarboxamide, 4-methyl-N-phenyl-2-(3-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1442089-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxamide, 4-methyl-N-phenyl-2-(3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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